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Compound of Interest

Compound Name: 3'-Nitropropiophenone

Cat. No.: B093426 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data to facilitate the

unambiguous identification of 3'-Nitropropiophenone. By presenting experimental data for 3'-
Nitropropiophenone and its key isomers, alongside detailed experimental protocols, this

document serves as a practical resource for researchers in organic synthesis, medicinal

chemistry, and quality control.

Introduction
3'-Nitropropiophenone (C9H9NO3) is an aromatic ketone of interest in various chemical and

pharmaceutical research areas. Accurate identification of this compound is crucial, and

spectroscopic techniques provide the most reliable methods for its characterization. This guide

focuses on the comparative analysis of 3'-Nitropropiophenone against its structural isomers,

2'-Nitropropiophenone and 4'-Nitropropiophenone, and its parent compound, propiophenone,

using ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are designed to be readily implemented in a standard analytical laboratory.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of deuterated

chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

¹H NMR Spectroscopy:

Instrument: 400 MHz NMR Spectrometer

Pulse Sequence: Standard single-pulse sequence

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: -2 to 12 ppm

¹³C NMR Spectroscopy:

Instrument: 100 MHz NMR Spectrometer

Pulse Sequence: Proton-decoupled pulse sequence

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: -5 to 220 ppm

Infrared (IR) Spectroscopy
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample

with dry potassium bromide and pressing the mixture into a thin, transparent disk.

Instrumentation:

Spectrometer: FT-IR Spectrometer

Scan Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹
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Number of Scans: 32

Mass Spectrometry (MS)
Instrumentation:

Spectrometer: Gas Chromatograph-Mass Spectrometer (GC-MS)

Ionization Mode: Electron Impact (EI)

Ionization Energy: 70 eV

Mass Analyzer: Quadrupole

Scan Range: m/z 40-400

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 3'-Nitropropiophenone and its

related compounds.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
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Compound Chemical Shift (δ, ppm) and Multiplicity

3'-Nitropropiophenone

8.78 (t, J=2.0 Hz, 1H, Ar-H), 8.42 (dd, J=8.2, 1.2

Hz, 1H, Ar-H), 8.28 (d, J=7.8 Hz, 1H, Ar-H), 7.71

(t, J=8.0 Hz, 1H, Ar-H), 3.12 (q, J=7.2 Hz, 2H, -

CH₂-), 1.28 (t, J=7.2 Hz, 3H, -CH₃)

2'-Nitropropiophenone

7.85 (dd, J=8.1, 1.2 Hz, 1H, Ar-H), 7.68 (td,

J=7.6, 1.2 Hz, 1H, Ar-H), 7.55 (td, J=7.8, 1.4 Hz,

1H, Ar-H), 7.45 (dd, J=7.6, 1.4 Hz, 1H, Ar-H),

2.85 (q, J=7.2 Hz, 2H, -CH₂-), 1.25 (t, J=7.2 Hz,

3H, -CH₃)

4'-Nitropropiophenone

8.30 (d, J=8.8 Hz, 2H, Ar-H), 8.10 (d, J=8.8 Hz,

2H, Ar-H), 3.10 (q, J=7.2 Hz, 2H, -CH₂-), 1.27 (t,

J=7.2 Hz, 3H, -CH₃)

Propiophenone[1]

7.95 (m, 2H, Ar-H), 7.55 (m, 1H, Ar-H), 7.45 (m,

2H, Ar-H), 3.00 (q, J=7.2 Hz, 2H, -CH₂-), 1.23 (t,

J=7.2 Hz, 3H, -CH₃)

Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Compound Chemical Shift (δ, ppm)

3'-Nitropropiophenone

198.5 (C=O), 148.5 (C-NO₂), 138.2, 134.0,

129.9, 127.5, 123.0 (Ar-C), 32.2 (-CH₂-), 8.3 (-

CH₃)

2'-Nitropropiophenone

201.0 (C=O), 149.0 (C-NO₂), 135.5, 133.0,

130.5, 128.0, 124.5 (Ar-C), 35.0 (-CH₂-), 8.5 (-

CH₃)

4'-Nitropropiophenone
199.0 (C=O), 150.5 (C-NO₂), 141.0, 129.5,

124.0 (Ar-C), 32.0 (-CH₂-), 8.4 (-CH₃)

Propiophenone[2]
200.7 (C=O), 137.0, 133.0, 128.6, 128.0 (Ar-C),

31.8 (-CH₂-), 8.6 (-CH₃)
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Table 3: Key IR Absorption Bands (KBr, cm⁻¹)

Compound ν(C=O)
ν(NO₂)
symmetric

ν(NO₂)
asymmetric

ν(C-H)
aromatic

ν(C-H)
aliphatic

3'-

Nitropropioph

enone

~1695 ~1350 ~1530 ~3100-3000 ~2980-2850

2'-

Nitropropioph

enone

~1700 ~1355 ~1525 ~3100-3000 ~2980-2850

4'-

Nitropropioph

enone

~1690 ~1345 ~1520 ~3100-3000 ~2980-2850

Propiopheno

ne[3]
~1685 - - ~3100-3000 ~2980-2850

Table 4: Key Mass Spectrometry Fragmentation Data (EI, m/z)

Compound Molecular Ion [M]⁺ Base Peak Major Fragments

3'-Nitropropiophenone 179 105 150, 120, 104, 76, 51

2'-Nitropropiophenone 179 120 133, 105, 92, 77, 65

4'-Nitropropiophenone 179 150 120, 104, 76, 50

Propiophenone[4] 134 105 77, 51

Experimental Workflow and Data Interpretation
The following diagram illustrates the logical workflow for the spectroscopic identification of 3'-
Nitropropiophenone.
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Caption: Workflow for Spectroscopic Identification.
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¹H NMR: The substitution pattern on the aromatic ring is the most telling feature. 3'-
Nitropropiophenone will exhibit a distinct set of four aromatic proton signals with specific

splitting patterns and chemical shifts due to the meta-nitro group. This pattern will differ

significantly from the ortho (2'-) and para (4'-) isomers. The ethyl group (-CH₂CH₃) will

consistently show a quartet and a triplet.

¹³C NMR: The chemical shifts of the aromatic carbons are influenced by the position of the

electron-withdrawing nitro group. The number of unique aromatic carbon signals can also

help distinguish between the isomers.

IR Spectroscopy: All three nitro isomers will show strong characteristic absorptions for the

carbonyl (C=O) and nitro (NO₂) groups. The exact position of the C=O stretch can be subtly

influenced by the position of the nitro group. Propiophenone will lack the NO₂ absorptions.

Mass Spectrometry: The fragmentation pattern is a key differentiator. While all nitro isomers

will have a molecular ion peak at m/z 179, the relative abundances of the fragment ions will

vary. The loss of the ethyl group (M-29) and the benzoyl-type fragments will be

characteristic. For instance, the base peak for 3'-Nitropropiophenone is typically the

benzoyl cation (m/z 105), whereas for the 4'-isomer, it is often the M-29 fragment (m/z 150).

By carefully analyzing and comparing the data from these four spectroscopic techniques with

the provided reference data, researchers can confidently confirm the identity of 3'-
Nitropropiophenone and distinguish it from its structural isomers and parent compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comparative Spectroscopic Guide to the Identification
of 3'-Nitropropiophenone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b093426#confirming-the-identity-of-3-
nitropropiophenone-using-spectroscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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